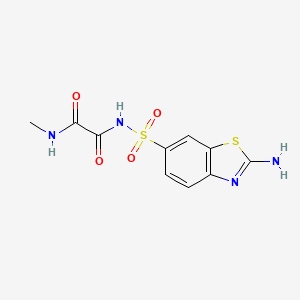
N-(1-Methyl-2-(4-ethylpiperazino)ethyl)propionanilide dioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Methyl-2-(4-ethylpiperazino)ethyl)propionanilide dioxalate is a chemical compound with the molecular formula C18H29N3O. It is known for its unique structure, which includes a piperazine ring and a propionanilide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-2-(4-ethylpiperazino)ethyl)propionanilide dioxalate typically involves the reaction of 1-methyl-2-(4-ethylpiperazino)ethylamine with propionanilide in the presence of suitable catalysts and solvents. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize yield and minimize waste, making the production process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
N-(1-Methyl-2-(4-ethylpiperazino)ethyl)propionanilide dioxalate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the functional groups involved .
Scientific Research Applications
N-(1-Methyl-2-(4-ethylpiperazino)ethyl)propionanilide dioxalate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of N-(1-Methyl-2-(4-ethylpiperazino)ethyl)propionanilide dioxalate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Methyl-2-(4-ethylpiperazino)ethyl)aniline dioxalate
- N-(1-Methyl-2-(4-ethylpiperazino)ethyl)benzamide dioxalate
Uniqueness
N-(1-Methyl-2-(4-ethylpiperazino)ethyl)propionanilide dioxalate stands out due to its unique combination of a piperazine ring and a propionanilide moiety.
Properties
CAS No. |
77562-94-8 |
|---|---|
Molecular Formula |
C22H33N3O9 |
Molecular Weight |
483.5 g/mol |
IUPAC Name |
N-[1-(4-ethylpiperazin-1-yl)propan-2-yl]-N-phenylpropanamide;oxalic acid |
InChI |
InChI=1S/C18H29N3O.2C2H2O4/c1-4-18(22)21(17-9-7-6-8-10-17)16(3)15-20-13-11-19(5-2)12-14-20;2*3-1(4)2(5)6/h6-10,16H,4-5,11-15H2,1-3H3;2*(H,3,4)(H,5,6) |
InChI Key |
QAKNOUYDCSZEKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C(C)CN2CCN(CC2)CC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


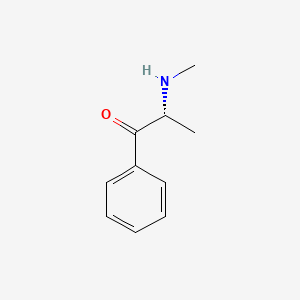
![2-[[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl][2-(acetyloxy)ethyl]amino]ethyl chloroacetate](/img/structure/B12728551.png)

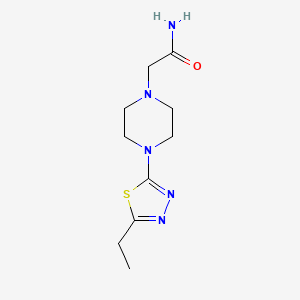


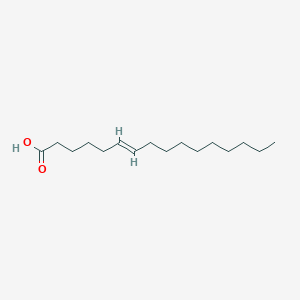
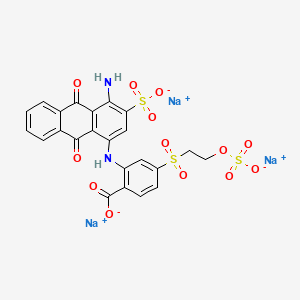

![3-[4-[2-(diethylamino)-2-(4-fluorophenyl)ethyl]piperazin-1-yl]-1-(4-hydroxyphenyl)-2-methylpropan-1-one;oxalic acid](/img/structure/B12728602.png)


![N,N-diethyl-2-[[(1S,2R,5R)-1-methyl-4-propan-2-ylidene-2-bicyclo[3.1.0]hexanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12728648.png)
